molecular formula C21H15F3N2O B2496232 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 338791-19-8

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

Cat. No.: B2496232
CAS No.: 338791-19-8
M. Wt: 368.359
InChI Key: QOHVICKGXPMHCR-UHFFFAOYSA-N
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Description

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzimidazole core substituted with a phenyl group and a trifluoromethylphenylmethoxy group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the trifluoromethylphenylmethoxy group, which may result in different biological activities.

    2-(4-Fluorophenyl)benzimidazole: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in chemical reactivity and biological effects.

    2-(4-Chlorophenyl)benzimidazole: Substituted with a chlorine atom, which can alter its pharmacological properties.

Uniqueness

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is unique due to the presence of the trifluoromethylphenylmethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its potent biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)17-10-6-7-15(13-17)14-27-26-19-12-5-4-11-18(19)25-20(26)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVICKGXPMHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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